Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 135908-45-1
VCID: VC21267456
InChI: InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
SMILES: CCOC(=O)C12CCC(CC1)(CC2)N
Molecular Formula: C11H19NO2
Molecular Weight: 197.27 g/mol

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate

CAS No.: 135908-45-1

Cat. No.: VC21267456

Molecular Formula: C11H19NO2

Molecular Weight: 197.27 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate - 135908-45-1

Specification

CAS No. 135908-45-1
Molecular Formula C11H19NO2
Molecular Weight 197.27 g/mol
IUPAC Name ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Standard InChI InChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
Standard InChI Key QUVAHJOADQNEIP-UHFFFAOYSA-N
SMILES CCOC(=O)C12CCC(CC1)(CC2)N
Canonical SMILES CCOC(=O)C12CCC(CC1)(CC2)N

Introduction

Chemical Identity and Structure

Basic Information

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is characterized by a bicyclo[2.2.2]octane core structure with an ethyl ester group at the 1-position and an amino group at the 4-position. This arrangement contributes to its unique chemical properties and potential biological activities. The compound is part of a broader class of bicyclic compounds that have attracted interest in pharmaceutical research due to their conformational rigidity and potential for biological activity .

Chemical Identifiers and Properties

The compound can be identified through various chemical nomenclature systems and possesses specific physical and chemical properties that define its behavior in different environments. These identifiers and properties are summarized in the following table:

PropertyValue
IUPAC NameEthyl 4-aminobicyclo[2.2.2]octane-1-carboxylate
Molecular FormulaC11H19NO2
Molecular Weight197.27 g/mol
CAS Registry Number135908-45-1
InChIInChI=1S/C11H19NO2/c1-2-14-9(13)10-3-6-11(12,7-4-10)8-5-10/h2-8,12H2,1H3
InChIKeyQUVAHJOADQNEIP-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C12CCC(CC1)(CC2)N

The compound features a bicyclic structure that provides conformational rigidity, an important characteristic for many pharmacologically active molecules. The amino group can participate in hydrogen bonding and can be subject to various chemical modifications, while the ethyl ester group offers opportunities for hydrolysis and other transformations .

Structural Features

The bicyclo[2.2.2]octane scaffold consists of three fused rings sharing two carbon atoms, creating a rigid cage-like structure. This rigidity can be advantageous in drug design as it limits the conformational flexibility of the molecule, potentially enhancing its binding specificity to biological targets. The positioning of the amino group and the ethyl ester on opposite ends of the bicyclic system creates a polar distribution that influences the compound's solubility and interaction with biological systems .

Physical and Chemical Properties

Computed Properties

Based on the available data, the compound has the following computed properties:

PropertyValueReference
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count3
Exact Mass197.1416 Da

These properties suggest that Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate has moderate potential for forming hydrogen bonds, which may influence its solubility in various solvents and its interactions with biological macromolecules. The limited number of rotatable bonds contributes to its conformational rigidity, a characteristic that may be beneficial for specific binding interactions in biological systems .

Chemical Reactivity

The chemical reactivity of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate is largely determined by its functional groups. The primary amino group can participate in various reactions typical of amines, including:

  • Nucleophilic substitution reactions

  • Acylation to form amides

  • Reductive amination

  • Salt formation with acids

The ethyl ester group is susceptible to hydrolysis under acidic or basic conditions, leading to the corresponding carboxylic acid. This functional group can also undergo transesterification, reduction to alcohols, and various other transformations common to esters .

Synthesis and Preparation Methods

Synthetic Routes

Related Compounds and Derivatives

Parent Compound

Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate serves as a parent compound for various derivatives. Modifications can be made at the amino group, the ester function, or the bicyclic core structure to create analogs with tailored properties for specific applications .

Salt Forms

As mentioned earlier, the hydrochloride salt (Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate hydrochloride) is a significant derivative with enhanced water solubility. This salt has the molecular formula C11H20ClNO2 and a molecular weight of 233.73 g/mol. The formation of salt derivatives is a common strategy to improve the pharmacokinetic properties of amine-containing compounds .

Structural Analogs

Structural analogs of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate may include:

  • Compounds with variations in the ester group (e.g., methyl, propyl esters)

  • Derivatives with substituted amino groups

  • Analogs with modified bicyclic frameworks

  • Carboxylic acid derivatives resulting from ester hydrolysis

These structural variations can significantly impact the physicochemical properties and biological activities of the compounds, providing opportunities for structure-activity relationship studies .

Applications in Research and Development

Utility in Organic Synthesis

Beyond potential medicinal applications, Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate can serve as a versatile building block in organic synthesis. The compound's functional groups provide opportunities for various transformations:

  • The amino group can be modified through acylation, alkylation, or conversion to other nitrogen-containing functional groups

  • The ester function can undergo hydrolysis, transesterification, or reduction

  • The bicyclic core provides a rigid scaffold for the construction of more complex molecular architectures

These characteristics make the compound potentially valuable in the synthesis of complex natural products, pharmaceutical intermediates, and other specialized organic materials .

Analytical Methods and Characterization

Spectroscopic Identification

The structural characterization of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate typically involves a combination of spectroscopic techniques:

These analytical methods collectively provide a comprehensive characterization of the compound's structure and purity .

Chromatographic Analysis

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for the quantitative analysis and purity determination of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate. These methods can separate the compound from potential impurities and structural analogs, allowing for precise quantification and quality control .

Future Research Directions

Structure-Activity Relationship Studies

Further investigation into the structure-activity relationships of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate and its derivatives could elucidate important insights into the influence of structural modifications on biological activity. Such studies might involve:

  • Systematic variation of the ester group

  • Modification of the amino functionality

  • Introduction of additional substituents on the bicyclic framework

  • Investigation of stereochemical effects on activity

These structure-activity studies could guide the rational design of more potent and selective compounds for specific applications .

Exploration of Novel Applications

The unique structural features of Ethyl 4-aminobicyclo[2.2.2]octane-1-carboxylate suggest potential for exploration in various emerging fields:

  • Development of novel materials with specialized properties

  • Investigation as building blocks for supramolecular assemblies

  • Exploration as ligands for coordination chemistry

  • Assessment of potential catalytic applications

These research directions could expand the utility of the compound beyond its current applications and lead to innovative technological developments .

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